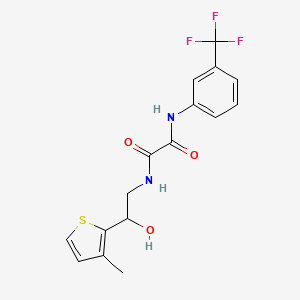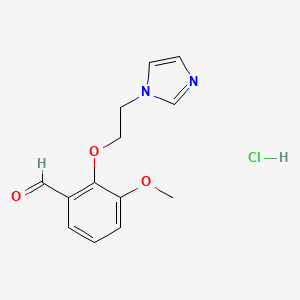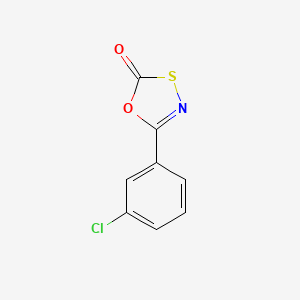
5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one” belongs to a class of organic compounds known as oxathiazoles . These are aromatic heterocyclic compounds containing an oxathiazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as isoxazole derivatives have been synthesized through cyclocondensation reactions of chalcones with hydroxylamine hydrochloride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods, including melting point determination, solubility tests, and spectroscopic analysis .科学的研究の応用
Anticancer Activity
Research has demonstrated that certain compounds with structural similarities to 5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one, specifically those incorporating chlorophenyl groups and oxathiazolone derivatives, exhibit notable anticancer properties. For instance, a study focusing on the synthesis, characterization, and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives highlighted compounds that showed activity against a range of human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer (Kattimani et al., 2013).
Antimicrobial Agents
Another study detailed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, indicating the potential of chlorophenyl-containing compounds to serve as bases for developing antimicrobial treatments. These compounds were tested against bacterial strains such as Escherichia coli and Salmonella typhi, showcasing moderate activity (Sah et al., 2014).
Corrosion Inhibition
The corrosion inhibition properties of triazole derivatives for protecting mild steel in acidic media have been explored, where derivatives structurally related to oxathiazolones demonstrated high inhibition efficiencies. This research indicates the potential for using similar compounds in protecting metals against corrosion, especially in industrial applications (Lagrenée et al., 2002).
Enzyme Inhibition
Compounds derived from chlorophenyl- and oxathiazolone-related structures have been investigated for their enzyme inhibition properties, specifically targeting enzymes like lipase and α-glucosidase. Such studies are crucial for developing new therapeutic agents for diseases associated with enzyme dysfunction (Bekircan et al., 2015).
特性
IUPAC Name |
5-(3-chlorophenyl)-1,3,4-oxathiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-3-1-2-5(4-6)7-10-13-8(11)12-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNXWVDYILLAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NSC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3,3,3-trifluoropropyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2600902.png)
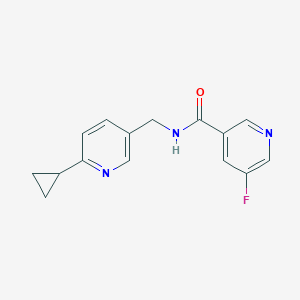
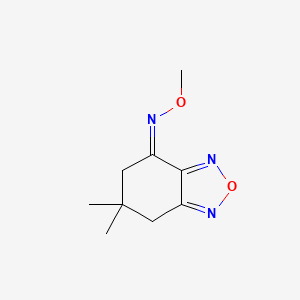

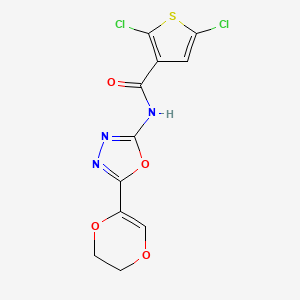

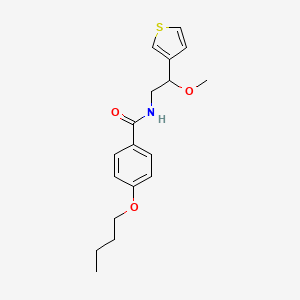
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2600913.png)
![(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2600914.png)
![1-allyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2600918.png)
